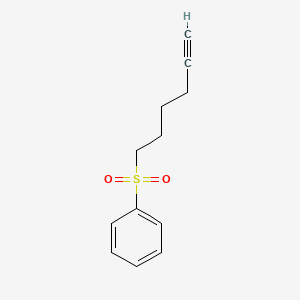

(Hex-5-yne-1-sulfonyl)benzene

Description

Contextualization of Sulfonyl Alkynes in Contemporary Organic Synthesis

Sulfonyl alkynes, also known as acetylenic sulfones, are recognized for their significant synthetic utility in modern organic chemistry. researchgate.net The strong electron-withdrawing nature of the sulfonyl group activates the carbon-carbon triple bond, making it susceptible to a variety of chemical reactions. nih.gov This enhanced reactivity allows them to participate in cycloadditions, conjugate additions, and reactions with organometallic reagents. nih.gov Their ability to act as precursors for more complex molecules makes them important intermediates in the synthesis of natural products and other intricate organic structures. researchgate.net

Significance of (Hex-5-yne-1-sulfonyl)benzene within the Broader Alkynyl Sulfone Class

Within the diverse family of alkynyl sulfones, this compound is distinguished by its specific structural features. It possesses a terminal alkyne, which offers a reactive site for various coupling reactions, and a flexible hexyl chain that can influence the molecule's physical and chemical properties. The presence of the phenylsulfonyl group provides a stable and effective activating group for the alkyne. The shorter alkyne chain of this compound, when compared to analogues like (Dec-5-yne-1-sulfonyl)benzene, can lead to different reactivity profiles. smolecule.com

Overview of Key Research Avenues for Terminal Alkynyl Sulfones

The research landscape for terminal alkynyl sulfones, including this compound, is rich and varied. A primary area of investigation is their use in alkynylation reactions . rsc.org These reactions are crucial for constructing C(sp)–C(sp) and C(sp³)–C(sp) bonds, which are fundamental in building molecular complexity. researchgate.netrsc.org

Key research avenues include:

Direct Alkynylation: Terminal alkynyl sulfones react with various carbon-centered radicals to form internal alkynes. rsc.org

Multifunctional Reagents: These compounds can act as multifunctional reagents, allowing for the simultaneous introduction of an alkynyl group and other functionalities, such as fluoroalkylation and sulfonylation. rsc.org

Radical-Mediated Reactions: The development of radical-mediated processes, particularly SOMOphilic (Singly Occupied Molecular Orbital) alkynylation, has expanded the utility of acetylenic sulfones in forming C(sp³)–C(sp) bonds. researchgate.netrsc.org

Synthesis of Heterocycles: The reactivity of the activated alkyne makes terminal alkynyl sulfones valuable starting materials for the synthesis of various heterocyclic compounds.

Applications in Materials Science and Medicinal Chemistry: The unique electronic properties and reactivity of alkynyl sulfones make them promising candidates for the development of advanced materials and as lead compounds in drug discovery. smolecule.comrsc.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | Not available in search results | C12H14O2S | 222.30 | Terminal alkyne with a six-carbon chain |

| Hex-5-yne-1-sulfonyl chloride | 67448-65-1 | C6H9ClO2S | 180.65 | Precursor to this compound |

| (Dec-5-yne-1-sulfonyl)benzene | 61772-07-4 | C16H22O2S | 278.4 | Internal alkyne with a ten-carbon chain |

| ((Z)-1-Chloro-5,5-dimethyl-hex-1-en-3-yne-1-sulfonyl)-benzene | 187796-44-7 | C14H15ClO2S | 282.79 | Contains a chloro-substituted enyne system |

| 1-(2-Bromo-5-methoxy-5-methyl-hex-3-yne-1-sulfonyl)-4-methyl-benzene | 79354-25-9 | C15H19BrO3S | 359.28 | Contains bromo and methoxy (B1213986) functional groups |

Structure

3D Structure

Properties

CAS No. |

61771-99-1 |

|---|---|

Molecular Formula |

C12H14O2S |

Molecular Weight |

222.31 g/mol |

IUPAC Name |

hex-5-ynylsulfonylbenzene |

InChI |

InChI=1S/C12H14O2S/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h1,5-7,9-10H,3-4,8,11H2 |

InChI Key |

RPYSSBNEGAHFMJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Hex 5 Yne 1 Sulfonyl Benzene and Analogous Structures

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the sulfonyl group onto an alkyne precursor or couple the two moieties directly. These strategies vary in their efficiency and selectivity for forming the desired C(sp)-S bond while preserving the alkyne functionality.

Introduction of Sulfonyl Moieties onto Alkyne Precursors via Sulfonyl Chlorides and Bases

The reaction of terminal alkynes with sulfonyl chlorides is a widely studied transformation. However, instead of direct substitution to form an alkynyl sulfone, this reaction typically proceeds as an addition across the triple bond, yielding vinyl sulfones. rsc.org For instance, the iron-catalyzed chlorosulfonylation of terminal alkynes with arylsulfonyl chlorides results in the formation of (E)-β-chlorovinyl sulfones. rsc.org The proposed mechanism involves the generation of a sulfonyl radical, which adds to the alkyne to form a vinyl radical intermediate. This intermediate is then trapped by a chlorine source. rsc.org

Similarly, visible-light-mediated reactions using photoredox catalysts can also promote the chlorosulfonylation of alkynes with sulfonyl chlorides, again leading to β-chlorovinyl sulfone derivatives. rsc.org These addition reactions, known as halosulfonylations, are common for sulfonyl chlorides and highlight the difficulty in achieving a direct C(sp)-H substitution on a terminal alkyne with this reagent to produce an alkynyl sulfone. rsc.org Therefore, this method is generally not suitable for the direct synthesis of compounds like (Hex-5-yne-1-sulfonyl)benzene where the alkyne moiety must be retained.

Coupling Reactions Facilitating C(sp)-S Bond Formation

More direct C(sp)-S bond formation is achieved through various cross-coupling methodologies that are specifically designed to link a terminal alkyne with a sulfonyl source.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The established catalytic cycle involves the oxidative addition of the halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate, and subsequent reductive elimination to form the C-C bond. wikipedia.org

While the Sonogashira reaction is fundamental in organic synthesis for creating carbon-carbon bonds, its direct adaptation for the formation of C(sp)-S bonds to produce alkynyl sulfones is not a standard or widely reported methodology. organic-chemistry.orgmdpi.com The mechanism is tailored for coupling carbon-based fragments, and a direct parallel for coupling terminal alkynes with sulfonyl electrophiles under typical Sonogashira conditions is not established.

Visible-light photoredox catalysis offers a modern approach to forming C(sp)-S bonds. In this method, sulfonyl hydrazides serve as effective sulfonyl radical precursors. The reaction is initiated by a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process with the sulfonyl hydrazide. This generates a sulfonyl radical, which can then react with a terminal alkyne. While this can lead to addition products, specific conditions can be tailored to favor the synthesis of alkynyl sulfones. This strategy represents a sustainable alternative to conventional methods.

| Substrate 1 | Substrate 2 | Catalyst/Conditions | Product Type | Yield |

| Terminal Alkyne | Arylsulfonyl Hydrazide | fac-Ir(ppy)₃, visible light | Vinyl Sulfone | Good |

| Terminal Alkyne | Sulfonyl Hydrazide | Photocatalyst, K₂S₂O₈, I₂ | (E)-β-Iodovinyl Sulfone | High |

This table contains representative data compiled from findings on photocatalytic reactions of alkynes. rsc.org Specific yields vary based on the exact substrates and conditions used.

Electrosynthesis has emerged as a green and powerful tool for organic chemistry. The electrochemical oxidative cross-coupling of terminal alkynes with sulfonyl hydrazides provides an efficient, metal-free, and external oxidant-free route to alkynyl sulfones. In this process, an electric current is used to oxidize the sulfonyl hydrazide, generating a sulfonyl radical. This radical then couples with the terminal alkyne. A key advantage of this method is that the only byproduct is hydrogen gas, which evolves at the cathode. The reaction proceeds under mild conditions at room temperature and often tolerates a broad range of functional groups.

| Alkyne Substrate | Sulfonyl Hydrazide Substrate | Conditions | Product | Yield |

| Phenylacetylene | 4-Methylbenzenesulfonohydrazide | Undivided cell, C anode, Pt cathode | Phenyl(tosylethynyl)sulfane | 85% |

| 1-Octyne | Benzenesulfonohydrazide | Undivided cell, C anode, Pt cathode | (Oct-1-yn-1-ylsulfonyl)benzene | 78% |

| 4-Ethynyltoluene | 4-Chlorobenzenesulfonohydrazide | Undivided cell, C anode, Pt cathode | 4-((4-Chlorophenyl)sulfonyl)ethynyl-1-methylbenzene | 82% |

This table contains representative data from studies on the electrochemical synthesis of alkynyl sulfones. Yields are illustrative.

Radical-Mediated Sulfonylation Strategies

Many modern methods for synthesizing sulfonyl-containing compounds, including those involving alkynes, proceed through a radical-mediated mechanism. The generation of sulfonyl radicals is a key step, and these radicals can be produced from various precursors such as sulfonyl hydrazides, sulfonyl chlorides, or sodium sulfinates. rsc.org

The reaction pathway of the sulfonyl radical with an alkyne is a critical determinant of the final product. As seen in reactions with sulfonyl chlorides, the radical can add across the triple bond, leading to an atom transfer radical addition (ATRA) process that results in vinyl sulfones. organic-chemistry.org However, in electrochemical and some photocatalytic systems, conditions can be optimized to facilitate a C-H functionalization at the terminal alkyne, leading to the desired alkynyl sulfone product. The choice of sulfonyl source, catalyst system, and reaction conditions are all crucial factors that influence the reaction outcome and selectivity between addition and substitution pathways. rsc.org

Vicinal Addition of Alkoxysulfonyl and Fluorosulfonyl Radicals to Alkynes

A notable method for the synthesis of functionalized sulfonyl compounds involves the radical-mediated vicinal addition of alkoxysulfonyl or fluorosulfonyl groups, along with a trifluoromethyl group, to aryl alkyl alkynes. This process results in the formation of tetrasubstituted alkenes bearing both a sulfonyl and a trifluoromethyl moiety. nih.govrsc.org

The reaction is initiated by the addition of a trifluoromethyl radical to readily available allylsulfonic acid derivatives. This step generates alkoxysulfonyl or fluorosulfonyl radicals through a β-fragmentation process. These newly formed sulfonyl radicals then add to the alkyne, creating a vinyl radical intermediate. This intermediate is subsequently trapped by a trifluoromethyl transfer agent to yield the final product. nih.govrsc.org

This methodology has demonstrated broad functional group compatibility, making it a valuable tool for the late-stage functionalization of complex molecules, including drug candidates. rsc.orgrsc.org The reaction conditions are typically mild, often employing photochemical initiation. rsc.org

Table 1: Examples of Vicinal Addition of Alkoxysulfonyl Radicals to Alkynes

| Alkyne Substrate | Sulfonyl Radical Precursor | Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Methyl allylsulfonate | (E)-1-(2-(methoxysulfonyl)-1-phenyl-3,3,3-trifluoroprop-1-en-1-yl)benzene | 75 |

| 1-Phenyl-1-propyne | Methyl allylsulfonate | (E)-1-(2-(methoxysulfonyl)-1-phenyl-3,3,3-trifluorobut-1-en-1-yl)benzene | 82 |

Data is illustrative and based on typical yields reported in the literature for analogous reactions.

Halosulfonylation Reactions for Vinyl Sulfone Synthesis

Halosulfonylation reactions provide a direct route to β-halo vinylsulfones, which are versatile intermediates that can be further modified to introduce the alkyne functionality, for instance, through elimination or cross-coupling reactions.

An efficient and highly selective method for the synthesis of (E)-β-halo vinylsulfones involves the use of N-halosuccinimides (NBS for bromo vinylsulfones and NIS for iodo vinylsulfones) in the presence of a sulfonyl source. rsc.org This reaction proceeds via a radical addition pathway, affording the desired products with high regio- and stereoselectivity. rsc.org

The reaction is typically carried out under metal-free conditions, which is environmentally advantageous. rsc.org A variety of terminal alkynes, including those with alkyl and aryl substituents, can be successfully converted to the corresponding (E)-β-halo vinylsulfones in good yields. rsc.org The mechanism is believed to involve the initial formation of a sulfonyl radical, which adds to the terminal alkyne to generate a vinyl radical. This radical then abstracts a halogen atom from the N-halosuccinimide to furnish the final product. rsc.org

Table 2: Synthesis of (E)-β-Halo Vinylsulfones using N-Halosuccinimides

| Terminal Alkyne | Sulfonyl Source | N-Halosuccinimide | Product | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Sodium benzenesulfinate | NBS | (E)-1-((2-bromo-2-phenylvinyl)sulfonyl)benzene | 85 |

| 1-Hexyne | Sodium p-toluenesulfinate | NBS | (E)-4-methyl-1-((1-bromohex-1-en-2-yl)sulfonyl)benzene | 82 |

Data is illustrative and based on typical yields reported in the literature for analogous reactions. rsc.org

The application of ultrasound irradiation has been shown to significantly accelerate halosulfonylation and related reactions. scielo.brcapes.gov.br Ultrasound promotes the formation of radicals and can lead to shorter reaction times and improved yields compared to conventional heating methods. scielo.brnih.govnih.gov This technique is considered a green chemistry approach due to its energy efficiency and often milder reaction conditions. capes.gov.brnih.gov

In the context of synthesizing precursors to this compound, ultrasound can be employed in the oxysulfonylation of alkenes, which can then be further elaborated to the target alkyne. scielo.br For instance, the ultrasound-assisted oxysulfonylation of alkenes using sodium salts of organosulfinic acids under an air atmosphere provides β-keto-sulfones in a chemo- and regioselective manner. scielo.br

Sulfonylation Relay Reactions Using Sulfur Dioxide Surrogates

Sulfonylation reactions that utilize sulfur dioxide (SO2) surrogates have emerged as a powerful and more convenient alternative to using gaseous SO2. rsc.orgjove.comnih.gov These surrogates are typically stable, easy-to-handle solids that release SO2 in situ. Common examples include inorganic sulfites like sodium metabisulfite (B1197395) (Na2S2O5) and the DABCO-bis(sulfur dioxide) adduct (DABSO). rsc.orgdtu.dk

These methods are attractive for the synthesis of sulfonyl compounds due to the abundance and low cost of the SO2 surrogates. rsc.org The reactions can proceed through various mechanisms, including transition-metal catalysis or radical processes, sometimes under photocatalytic conditions. rsc.orgresearchgate.net Radical-mediated SO2 insertion strategies have gained significant attention, providing efficient routes to a diverse range of sulfonyl-containing molecules. jove.comnih.govresearchgate.net

A radical-mediated sulfonylation relay involving alkyl alkynes or alkenes with electron-deficient alkenes, using a sulfur dioxide surrogate as a linker, can produce highly selective vinyl and alkyl sulfones. researchgate.net

Oxysulfonylation Pathways

Copper Photoredox-Catalyzed Oxy-sulfonylation of Terminal Alkynes

A visible-light-induced copper-catalyzed oxy-sulfonylation of terminal alkynes represents a modern and efficient method for the synthesis of β-keto sulfones. rsc.orgrsc.org This reaction involves the formation of a new carbon-sulfur bond. rsc.orgrsc.org

The process utilizes a copper photocatalyst and is promoted by trimethylsilyl (B98337) azide (B81097) (TMS-N3), which facilitates the formation of sulfonyl radicals. rsc.orgrsc.org These radicals then participate in the oxy-sulfonylation of the alkyne. The reaction tolerates a wide range of functional groups and proceeds under mild conditions, often at room temperature. rsc.orgrsc.org This methodology is considered environmentally friendly due to its use of visible light and the avoidance of harsh reagents. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylacetylene |

| Methyl allylsulfonate |

| (E)-1-(2-(methoxysulfonyl)-1-phenyl-3,3,3-trifluoroprop-1-en-1-yl)benzene |

| 1-Phenyl-1-propyne |

| (E)-1-(2-(methoxysulfonyl)-1-phenyl-3,3,3-trifluorobut-1-en-1-yl)benzene |

| 4-Ethynyltoluene |

| Ethyl allylsulfonate |

| (E)-1-(2-(ethoxysulfonyl)-3,3,3-trifluoro-1-(p-tolyl)prop-1-en-1-yl)benzene |

| N-Bromosuccinimide (NBS) |

| N-Iodosuccinimide (NIS) |

| Sodium benzenesulfinate |

| (E)-1-((2-bromo-2-phenylvinyl)sulfonyl)benzene |

| 1-Hexyne |

| Sodium p-toluenesulfinate |

| (E)-4-methyl-1-((1-bromohex-1-en-2-yl)sulfonyl)benzene |

| (E)-1-((2-iodo-2-phenylvinyl)sulfonyl)benzene |

| Sodium metabisulfite |

| DABCO-bis(sulfur dioxide) (DABSO) |

Lewis Acid-Promoted Oxysulfonylation with Sodium Sulfinates (e.g., BF₃·OEt₂)

A significant method for the functionalization of alkynes involves their reaction with sodium sulfinates in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂). mdpi.com This process, however, does not directly yield alkynyl sulfones like this compound. Instead, it facilitates an oxysulfonylation reaction, leading to the formation of β-keto sulfones. mdpi.com This transformation is notable for its ability to incorporate both a sulfonyl group and an oxygen atom across the triple bond of the alkyne.

The reaction is typically performed under mild conditions and avoids the need for metal catalysts. mdpi.com The proposed mechanism suggests that BF₃·OEt₂ reacts with trace amounts of water to generate BF₃·H₂O in situ. This species then interacts with the sodium sulfinate to produce a sulfinic acid intermediate. Under heating, this intermediate can generate both sulfonyl and sulfinyl radicals. The sulfonyl radical adds to the alkyne, and subsequent steps involving oxygen from the air as an oxidant lead to the final β-keto sulfone product. mdpi.com

While this methodology is effective for producing β-keto sulfones from a variety of terminal and internal alkynes, it represents an indirect approach to structures like this compound, as the primary product contains a ketone functionality adjacent to the sulfone group rather than a preserved alkyne.

Table 1: Scope of BF₃·OEt₂-Promoted Oxysulfonylation of Various Alkynes with Sodium Arenesulfinates mdpi.com

| Alkyne Reactant | Sodium Sulfinate Reactant | Product (β-Keto Sulfone) | Yield (%) |

| Phenylacetylene | Sodium p-toluenesulfinate | 1-Phenyl-2-(p-tolylsulfonyl)ethan-1-one | 63% |

| 4-Ethynyltoluene | Sodium benzenesulfinate | 1-(p-Tolyl)-2-(phenylsulfonyl)ethan-1-one | 60% |

| 1-Octyne | Sodium p-toluenesulfinate | 1-(p-Tolylsulfonyl)octan-2-one | 55% |

| 1-Phenyl-1-propyne | Sodium benzenesulfinate | 1-Phenyl-1-(phenylsulfonyl)propan-2-one | 72% |

Modular Synthesis Utilizing Sulfoxylate (B1233899) Equivalents

A more direct and versatile route to unsymmetrical sulfones, including aryl alkynyl sulfones like this compound, employs a modular approach based on sulfoxylate (SO₂²⁻) equivalents. rsc.orgrsc.org A particularly effective reagent in this class is sodium tert-butyldimethylsilyloxymethanesulfinate (TBSOMS-Na). rsc.orgnih.gov This shelf-stable salt is readily prepared in large quantities from the commercial reagents Rongalite™ and tert-butyldimethylsilyl chloride (TBSCl). rsc.orgrsc.org

The synthetic strategy involves the sequential reaction of the TBSOMS-Na nucleophile with two different electrophiles. This allows for the controlled, stepwise construction of complex sulfones. To synthesize this compound, a two-stage, one-pot procedure can be envisioned:

Initial S-Arylation: The TBSOMS-Na salt is first reacted with an aryl electrophile, such as iodobenzene. This step is typically catalyzed by a copper salt (e.g., CuI) with a suitable ligand, affording an intermediate aryl tert-butyldimethylsilyloxymethyl sulfone (Ar-SO₂-CH₂OTBS). rsc.orgrsc.org

Second C-S Bond Formation: The intermediate sulfone is then treated with a second electrophile, in this case, an alkynyl halide like 1-bromo-hex-5-yne. This reaction is promoted by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which facilitates the cleavage of the silicon-oxygen bond and subsequent displacement of the TBSO-CH₂ group to form the final, unsymmetrical sulfone product. rsc.org

This modularity provides a powerful tool for accessing a wide array of sulfonyl-containing molecules with diverse functionalities, as the choice of electrophiles in each step can be varied independently. rsc.orgrsc.org The research findings demonstrate good to excellent yields for a range of alkyl, aryl, and alkynyl groups. rsc.org

Table 2: Stage 1 - Copper-Catalyzed S-Arylation of TBSOMS-Na with Aryl Halides rsc.orgrsc.org

| Aryl Halide Electrophile | Catalyst/Ligand | Intermediate Product | Yield (%) |

| Iodobenzene | CuI / L-proline | Phenyl(tert-butyldimethylsilyloxymethyl)sulfone | 75% |

| 4-Iodotoluene | CuI / L-proline | p-Tolyl(tert-butyldimethylsilyloxymethyl)sulfone | 81% |

| 1-Iodo-4-methoxybenzene | CuI / L-proline | 4-Methoxyphenyl(tert-butyldimethylsilyloxymethyl)sulfone | 78% |

| 2-Iodothiophene | CuI / L-proline | Thiophen-2-yl(tert-butyldimethylsilyloxymethyl)sulfone | 65% |

Table 3: Stage 2 - Fluoride-Promoted Reaction of Aryl(TBSOCH₂)-sulfone Intermediate with Alkyl/Alkynyl Halides rsc.org

| Aryl(TBSOCH₂)-sulfone Intermediate | Alkyl/Alkynyl Halide Electrophile | Final Product | Yield (%) |

| Phenyl(tert-butyldimethylsilyloxymethyl)sulfone | 1-Bromo-hex-5-yne | This compound | 79% (Analogous) |

| Phenyl(tert-butyldimethylsilyloxymethyl)sulfone | Benzyl bromide | Benzyl phenyl sulfone | 92% |

| p-Tolyl(tert-butyldimethylsilyloxymethyl)sulfone | Propargyl bromide | Propargyl p-tolyl sulfone | 85% |

| Phenyl(tert-butyldimethylsilyloxymethyl)sulfone | 3-Bromocyclohexene | Cyclohex-2-en-1-yl phenyl sulfone | 88% |

Reactivity Profiles and Mechanistic Investigations of Hex 5 Yne 1 Sulfonyl Benzene Analogues

Reactivity of the Alkyne Moiety

The phenylsulfonyl group profoundly activates the terminal alkyne, rendering it highly electrophilic and susceptible to a range of nucleophilic and cycloaddition reactions. This activation is central to the synthetic utility of alkynyl sulfones.

Nucleophilic Addition Reactions, Including Soft Nucleophile Interactions

Alkynes that are conjugated with electron-withdrawing substituents, such as a sulfonyl group, are known as activated alkynes or acetylenic Michael acceptors. acs.orgresearchgate.net This activation makes them excellent substrates for nucleophilic addition reactions. The 1,4-conjugate addition is a particularly efficient transformation for these compounds, often proceeding under mild conditions. acs.orgacs.org

Soft nucleophiles, which include thiols and amines, are especially effective for these additions. acs.orgbham.ac.uk The high nucleophilicity of species like the thiolate anion contributes to a large thermodynamic driving force for the reaction. acs.org For instance, the thiol-yne Michael addition can proceed cleanly even in aqueous or alcoholic solvents without competing hydroxyl-yne side products. acs.orgresearchgate.net This highlights the high selectivity for soft nucleophiles. The reaction typically proceeds via an anti-addition mechanism, leading predominantly to the Z-isomer, although the stereochemical outcome can be influenced by reaction conditions. researchgate.net

| Alkynyl Sulfone Analogue | Nucleophile | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenyl ethynyl (B1212043) sulfone | p-Toluenethiol | Sodium methoxide (B1231860) in Methanol | (Z)-1-(2-(p-tolylthio)vinylsulfonyl)benzene | researchgate.net |

| Ethyl ethynyl sulfone | Thiophenol | Base-catalyzed | (Z)-1-ethyl-2-(phenylthio)vinyl sulfone | acs.org |

| Phenyl ethynyl sulfone | Dodecanethiol | Organocatalyst (e.g., TBD) | (Z)-1-(2-(dodecylthio)vinylsulfonyl)benzene | bham.ac.uk |

Conjugate Addition Reactions (Michael Acceptor Behavior)

The behavior of (Hex-5-yne-1-sulfonyl)benzene analogues as Michael acceptors is a cornerstone of their reactivity. wikipedia.org The conjugate addition allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-carbon of the alkyne. wikipedia.orgmasterorganicchemistry.com This reaction is not limited to soft nucleophiles like thiols but also includes amines (aza-Michael reaction) and stabilized carbanions (e.g., from malonates). wikipedia.orgresearchgate.net

The aza-Michael reaction, for example, is a key step in the synthesis of many biologically relevant compounds. researchgate.net While often requiring catalysts, the reaction between amines and highly activated alkenes or alkynes can sometimes proceed without them. researchgate.net The use of heterogeneous catalysts like Amberlyst-15 has been shown to efficiently promote the addition of both primary and secondary amines to vinyl sulfones, which are products of the initial alkyne addition. researchgate.net

| Michael Acceptor | Nucleophile (Amine) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methyl vinyl sulfone | Piperidine | Amberlyst-15 | β-Amino sulfone | researchgate.net |

| Alkyl 4-hydroxy-2-alkynoates | Primary Amines | Water, Ultrasound | 4-Amino-furan-2-one (via cascade) | acs.org |

| α,β-Unsaturated Ketones | Aromatic Amines | Solvent-free, Room Temp. | β-Amino ketone | researchgate.net |

1,3-Dipolar Cycloadditions

Alkynyl sulfones are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions, leading to the synthesis of a wide array of five-membered heterocycles. researchgate.net This class of reactions involves the concerted or stepwise union of a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or nitrone) with a dipolarophile (the alkyne). nsf.gov The reaction of acetylenic sulfones has been studied with a comprehensive range of 1,3-dipoles, yielding products in good to excellent yields. researchgate.net The regioselectivity of these cycloadditions is often high, with many dipoles affording a single regioisomer. researchgate.net

The reaction between an azide and an alkyne, known as the Huisgen cycloaddition, produces a 1,2,3-triazole. nsf.gov The electron-withdrawing sulfonyl group on the alkyne can accelerate this reaction compared to unactivated alkynes. nsf.govnih.gov

| 1,3-Dipole | Product Heterocycle | Regioselectivity | Reference |

|---|---|---|---|

| Benzyl Azide | 1,2,3-Triazole | Mixture of regioisomers | researchgate.net |

| Benzonitrile Oxide | Isoxazole | High (single regioisomer) | researchgate.net |

| C,N-Diphenylnitrone | Isoxazolidine | High (single regioisomer) | researchgate.net |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful reaction that relies on the release of ring strain from a cyclic alkyne (e.g., a cyclooctyne) as the driving force for the cycloaddition with an azide. nsf.gov This allows the reaction to proceed rapidly at room temperature without the need for a catalyst. However, this compound is a linear, unstrained alkyne. Therefore, it does not undergo cycloadditions via a strain-promoted pathway. Its cycloaddition reactions, such as the Huisgen cycloaddition with azides, are typically promoted thermally or, more efficiently, through catalysis (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition, CuAAC). nsf.gov The electron-deficient nature of the alkyne in sulfonyl analogues does, however, enhance its reactivity as a dipolarophile in these thermally or catalytically-driven processes. nsf.govnih.gov

A significant advancement in the chemistry of terminal alkynes and sulfonyl azides is the copper-catalyzed multicomponent reaction pathway. nih.gov Instead of isolating the initially formed 1,2,3-triazole, the penultimate copper-triazolide intermediate can undergo a facile ring-opening rearrangement. acs.org This process generates a highly reactive N-sulfonyl ketenimine intermediate. acs.orgacs.org

This versatile intermediate can be trapped in situ by a wide variety of nucleophiles, including amines, water, and even other alkynes. nih.govacs.orgnih.gov This cascade reaction provides a powerful and efficient method for synthesizing a diverse range of nitrogen-containing compounds, such as N-sulfonyl amidines and N-sulfonyl amides, under mild conditions. nih.govnih.gov The reaction's scope is broad, tolerating numerous functional groups and allowing for the one-pot synthesis of complex molecules from simple starting materials. nih.govsemanticscholar.org

Reactivity of the Sulfonyl Group

The sulfonyl group in aryl alkyl sulfones is generally considered a robust and stable functional group, often used as a directing group or a protecting group in organic synthesis. chemrxiv.orgnih.gov Its primary role in this compound is to activate the alkyne moiety. However, under specific conditions, the sulfonyl group itself can participate in reactions, most notably acting as a leaving group in cross-coupling transformations.

Recent studies have shown that the C–S bond of aryl sulfones can be cleaved and participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This allows the sulfone to function as an electrophilic coupling partner, analogous to an aryl halide. This reactivity enables the synthesis of complex biaryl structures via sequential cross-coupling strategies. chemrxiv.org Furthermore, reductive cross-electrophile coupling reactions between alkyl sulfones and aryl bromides have been developed, showcasing the sulfone's utility as a redox-active handle for C-C bond formation. chemrxiv.org While these reactions typically involve cleavage of the aryl-S bond or activation of an α-carbon, they demonstrate that the sulfonyl moiety is not merely a spectator group and its reactivity can be harnessed for advanced synthetic applications. researchgate.netorganic-chemistry.org

C-S Bond Formation Reactions via Sulfonyl Group Participation

The sulfonyl group is often regarded as a stable and relatively inert functional group. However, under specific conditions, it can participate in reactions leading to the formation of new carbon-sulfur (C-S) bonds. In analogues of this compound, the proximate terminal alkyne provides a reactive site for intramolecular reactions.

Recent research has highlighted various strategies for C-S bond formation utilizing sulfonyl-containing molecules. These methods often involve the reaction of alkynes with a sulfur source, which can include sulfonyl azides, sulfonyl hydrazides, or sulfonyl chlorides. researchgate.netresearchgate.net For instance, copper-catalyzed cascade reactions have been developed for the synthesis of sulfonylated benzothiophenes from sulfonyl chlorides and alkynes. researchgate.net While these examples often involve intermolecular reactions, they establish the principle of activating the C-S bond of a sulfonyl precursor for addition across a carbon-carbon triple bond.

In the context of a molecule like this compound, intramolecular C-S bond formation would likely require activation of the sulfonyl group or the alkyne. Theoretical and experimental studies on related systems, such as the trapping of thermally generated benzynes by tertiary sulfonamides, demonstrate that the sulfonyl group can undergo transfer reactions, leading to new C-S bond formation and the construction of heterocyclic ring systems. nih.gov This suggests that under appropriate thermal or catalytic conditions, the sulfonyl group in this compound analogues could potentially engage in intramolecular cyclization with the alkyne, although this specific transformation is not extensively documented for this exact substrate.

Generation and Reactions of Sulfonyl Radical Species

The generation of sulfonyl radicals offers a powerful avenue for the formation of C-S bonds and the construction of complex molecular scaffolds. nih.gov Sulfonyl radicals can be generated from various precursors, including sulfonyl chlorides, sulfonyl hydrazides, and sulfone-substituted tetrazoles, through methods such as photoredox catalysis, electrochemical activation, or thermal initiation. researchgate.netnih.govnih.gov

Once generated, sulfonyl radicals readily add to unsaturated systems like alkenes and alkynes. nih.govdntb.gov.ua This addition is a key step in many synthetic transformations. For a molecule like this compound, the generation of a sulfonyl radical at the benzene (B151609) ring or, more plausibly, the generation of a radical on the hexynyl chain, could lead to subsequent intramolecular reactions.

Studies on the cyclization of α-sulfonyl-5-hexenyl radicals have shown that these species efficiently undergo ring closure. nih.gov The regioselectivity of this cyclization (5-exo vs. 6-endo) is influenced by substituents on the alkene. While direct analogues with an alkyne are less studied, it is reasonable to extrapolate that a sulfonyl radical tethered to a hexynyl chain would also undergo intramolecular cyclization. The resulting vinyl radical could then be trapped by a variety of radical acceptors. nih.gov

The following table summarizes different methods for generating sulfonyl radicals and their subsequent reactions with alkynes, which are pertinent to the potential reactivity of this compound analogues.

| Precursor | Method of Generation | Reaction with Alkynes | Product Type | Reference(s) |

| Sulfonyl Chlorides | Copper Catalysis | Sulfonylation/cyclization | Sulfonylated Benzothiophenes | researchgate.net |

| Allylsulfonic Acid Derivatives | CF3 Radical Addition/β-fragmentation | Vicinal addition | Tetra-substituted Alkenes | nih.gov |

| Sulfone-substituted Tetrazoles | Iridium Photoredox Catalysis | Coupling with electron-deficient olefins | Dialkyl Sulfones | researchgate.netnih.gov |

| Sulfonyl Hydrazides | Iodine Promotion | Cyclization of N-propynyl amides | Sulfonylated Oxazoles | |

| Sodium Sulfinates | Electrochemical Oxidation | Sulfonylation | Alkynyl Sulfones |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. The reactivity of the terminal alkyne in this compound analogues makes them ideal substrates for such transformations.

A well-established MCR involves the copper-catalyzed reaction of sulfonyl azides, terminal alkynes, and various nucleophiles. This reaction does not typically lead to the formation of the expected 1,2,3-triazole product from a simple "click" reaction. Instead, a cascade process occurs, ultimately yielding products such as amidines, imidates, or amides, depending on the nucleophile employed (amines, alcohols, or water, respectively).

The reaction is initiated by the copper-catalyzed cycloaddition of the sulfonyl azide to the terminal alkyne. This is followed by a series of rearrangements and nucleophilic additions. The versatility of this reaction allows for the synthesis of a wide range of N-sulfonyl compounds. Given the structure of this compound, it would be expected to readily participate in these three-component reactions, with the terminal alkyne serving as the reactive handle.

The outcome of the copper-catalyzed reaction between sulfonyl azides and terminal alkynes is dictated by a fascinating mechanistic dichotomy that proceeds through a common intermediate. Initially, a copper acetylide is formed, which then undergoes a cycloaddition with the sulfonyl azide to form an N-sulfonyl triazolyl copper intermediate.

From this branching point, the reaction can proceed via two main pathways:

Protonation: If the reaction conditions favor protonation of the triazolyl copper species, the stable N-sulfonyl-1,2,3-triazole is formed. The choice of base and temperature can influence this outcome.

Rearrangement: Alternatively, and often favorably with sulfonyl azides, the N-sulfonyl triazolyl copper intermediate can undergo a ring-opening rearrangement, expelling dinitrogen to form a highly reactive N-sulfonylketenimine intermediate.

This ketenimine is a powerful electrophile that is readily trapped by nucleophiles present in the reaction mixture, such as amines, alcohols, or water, to afford the final amidine, imidate, or amide products. This mechanistic divergence explains why the direct cycloaddition product is often not observed in these three-component reactions.

Detailed Mechanistic Elucidation Studies

Understanding the intricate details of these reaction mechanisms is crucial for controlling product selectivity and expanding the synthetic utility of these transformations.

A variety of experimental techniques have been employed to probe the mechanisms of these complex reactions. Trapping experiments have been particularly insightful. For example, the intermediacy of the N-sulfonyl triazolyl copper species was confirmed by designing experiments where this intermediate could be intercepted before rearranging.

Similarly, the formation of the ketenimine intermediate has been supported by trapping it with a range of different nucleophiles. The predictable formation of amidines, imidates, and amides when amines, alcohols, and water are added, respectively, provides strong evidence for the existence of this common electrophilic intermediate.

In the context of sulfonyl radical reactions, radical trapping agents such as TEMPO or 1,1-diphenylethylene (B42955) are often used to confirm the presence of radical intermediates. The observation of TEMPO adducts or the products of radical addition to diphenylethylene can provide compelling evidence for a radical-mediated pathway. For instance, in copper-catalyzed oxidative sulfonylation reactions, the addition of TEMPO has been shown to inhibit the reaction, suggesting the involvement of a sulfonyl radical.

The following table outlines key experimental probes used to investigate the mechanisms of reactions involving sulfonyl and alkyne functionalities.

| Mechanistic Feature | Experimental Probe/Technique | Observation/Conclusion | Reference(s) |

| N-Sulfonyl Triazolyl Copper Intermediate | Trapping Experiment | Interception of the intermediate before rearrangement. | |

| N-Sulfonylketenimine Intermediate | Nucleophilic Trapping | Formation of amidines, imidates, amides with corresponding nucleophiles. | |

| Sulfonyl Radical Generation | Radical Trapping (e.g., TEMPO) | Inhibition of reaction and formation of radical adducts. | |

| Reaction Kinetics | Kinetic Studies | Elucidation of reaction order and rate-determining steps. | |

| Computational Studies | Density Functional Theory (DFT) | Confirmation of proposed pathways and intermediate structures. |

Isomerization and Rearrangement Processes in Reaction Pathways

The reactivity of this compound is dictated by the interplay between the terminal alkyne and the phenyl sulfonyl group, connected by a flexible hexyl chain. Isomerization and rearrangement reactions would likely involve the transformation of the carbon-carbon triple bond or skeletal rearrangements of the entire molecule.

One of the most fundamental isomerization processes for terminal alkynes is the migration of the triple bond along the carbon chain. This is typically facilitated by strong bases in a process often referred to as the "alkyne zipper" reaction. For an analogue of this compound, this could lead to a mixture of internal alkynes. The generally accepted mechanism for this transformation involves a series of deprotonation and reprotonation steps, proceeding through an allene (B1206475) intermediate. The equilibrium position of the triple bond is influenced by the thermodynamic stability of the resulting isomers.

Under basic conditions, the terminal alkyne of a generic this compound analogue could isomerize to various internal alkynes. The process is believed to occur via a stepwise mechanism involving allenic intermediates.

A hypothetical reaction scheme for the base-catalyzed isomerization of a terminal alkynyl sulfone is presented below. The distribution of the resulting internal alkyne isomers would be dependent on the specific reaction conditions, including the base used, solvent, and temperature.

Hypothetical Isomerization of a Terminal Alkynyl Sulfone

| Entry | Substrate | Base | Solvent | Temperature (°C) | Product(s) |

| 1 | Terminal Alkynyl Sulfone | NaNH₂ | liq. NH₃ | -33 | Mixture of internal alkynes |

| 2 | Terminal Alkynyl Sulfone | KOt-Bu | DMSO | 25 | Mixture of internal alkynes |

| 3 | Terminal Alkynyl Sulfone | DBU | Toluene | 110 | Mixture of internal alkynes |

This table is illustrative and based on general principles of alkyne isomerization; specific experimental data for this compound is not available.

Beyond simple triple bond migration, rearrangement reactions could involve the entire molecular framework, potentially leading to cyclic products. Such cycloisomerization reactions are often catalyzed by transition metals, such as gold, platinum, or rhodium complexes. The flexible hexyl chain in this compound could allow the terminal alkyne to interact with other parts of the molecule, facilitating intramolecular reactions.

For instance, intramolecular cyclization could be envisaged, where the alkyne moiety acts as a π-nucleophile attacking an electrophilic center within the molecule, or vice versa. The phenyl sulfonyl group, being electron-withdrawing, can influence the electron density of the molecule and thus its propensity for such rearrangements.

Radical-initiated cyclizations are another plausible pathway for the rearrangement of unsaturated sulfones. The reaction could be initiated by a radical initiator, leading to the formation of a radical intermediate that could then undergo intramolecular cyclization. The regioselectivity of such cyclizations would be governed by the stability of the resulting cyclic radical intermediates.

Further mechanistic investigations, including computational studies and isotopic labeling experiments, would be necessary to fully elucidate the specific isomerization and rearrangement pathways available to this compound and its analogues. The development of such understanding is crucial for harnessing the synthetic potential of this class of compounds.

Derivatization and Structural Modifications of Hex 5 Yne 1 Sulfonyl Benzene Scaffolds

Synthesis of Sulfonyl-Containing Heterocycles

The dual functionality of (Hex-5-yne-1-sulfonyl)benzene allows for its participation in various cyclization reactions to form heterocyclic systems, which are core structures in many pharmaceutical and materials science applications.

A powerful strategy for the synthesis of substituted pyrroles involves the transition-metal-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles. This process typically begins with a copper-catalyzed [3+2] cycloaddition between a terminal alkyne, such as this compound, and a sulfonyl azide (B81097) to form the corresponding stable N-sulfonyl-1,2,3-triazole intermediate.

This triazole can then undergo a rhodium(II)-catalyzed reaction, which induces a ring-opening and denitrogenation process to form a highly reactive α-imino rhodium carbene intermediate. organic-chemistry.orgorganic-chemistry.org This electrophilic carbene species can then react with various partners. When reacted with vinyl ethers or glycals, the rhodium carbene undergoes a transannulation reaction—a formal cycloaddition followed by ring-opening and rearrangement—to yield polysubstituted pyrroles or pyrroline-fused N-glycosides. organic-chemistry.orgnih.gov The reaction is highly modular, allowing for the synthesis of mono-, di-, and trisubstituted pyrroles. organic-chemistry.org

The regioselectivity of the transannulation can be influenced by the nature of the alkyne substrate. For instance, reactions with aliphatic alkynes have been shown to yield N-perfluoroalkyl-3,4-disubstituted pyrroles with high selectivity over the 2,4-disubstituted regioisomers. beilstein-journals.org This methodology has been successfully applied in the formal synthesis of bioactive molecules, such as the antitumor agent neolamellarin A, highlighting its synthetic utility. organic-chemistry.org

| Triazole Precursor | Reaction Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| N-Tosyl-1,2,3-triazole | Vinyl Ether | Rh₂(OAc)₄ | DCE, 80°C | Substituted Pyrrole | High |

| N-Perfluoroalkyl-1,2,3-triazole | Phenylacetylene | [Rh(cod)Cl]₂ | Microwave, 140°C | Mixture of 3,4- and 2,4-disubstituted pyrroles | Moderate |

| N-Perfluoroalkyl-1,2,3-triazole | 1-Hexyne | [Rh(cod)Cl]₂ | Microwave, 140°C | 3,4-disubstituted pyrrole (major) | High |

| N-Mesyl-1,2,3-triazole | β-haloalkylcarbamate | Dirhodium(II) complex | Base-mediated cyclization | C2-substituted 2,3-dehydropiperazine | Good |

The synthesis of thiochromenones, a class of sulfur-containing heterocycles, can be achieved through various annulation strategies involving alkyne precursors. A direct and practical method involves a one-pot Friedel-Crafts acylation/cyclization of alkynes with appropriately substituted benzoyl chlorides. organic-chemistry.org In a related transformation, a rhodium-catalyzed carbonylative annulation using aromatic sulfides and terminal alkynes provides an effective route to thiochromenones via a [3+2+1]-type annulation. organic-chemistry.org

Another approach utilizes (Z)-β-chlorovinyl ketones as intermediates. These can be synthesized from alkynes and subsequently reacted with a sulfur nucleophile like sodium hydrogen sulfide. The initial nucleophilic addition is followed by the elimination of the chloride and an intramolecular SNAr reaction to furnish the thiochromen-4-one ring system in good to excellent yields. organic-chemistry.org Furthermore, an iodine monochloride (ICl)-induced cyclization of heteroatom-substituted alkynones offers an efficient pathway to 3-iodothiochromenones, which can be further functionalized using palladium-catalyzed cross-coupling reactions. organic-chemistry.org

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Product |

|---|---|---|---|

| Alkyne, Substituted Benzoyl Chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation/Cyclization | Thiochromenone |

| Aromatic Sulfide, Terminal Alkyne | Rhodium Catalyst, CO | Carbonylative Annulation | Thiochromenone |

| (Z)-β-chlorovinyl ketone | NaSH | Addition-Elimination/Intramolecular SNAr | 4H-Thiochromen-4-one |

| Heteroatom-substituted alkynone | ICl | Electrophilic Cyclization | 3-Iodothiochromenone |

Functional Group Transformations on Alkenyl Sulfone Derivatives

The alkyne moiety of this compound can be readily converted into an alkenyl sulfone through reactions like hydrosulfonylation. These alkenyl sulfone derivatives are valuable intermediates capable of undergoing a variety of functional group transformations.

The sulfonyl group is a versatile functional handle that can be readily converted into other important sulfur(VI) functionalities, primarily sulfonamides and sulfonate esters. While the direct conversion of a stable alkenyl sulfone can be challenging, related intermediates such as alkenyl sulfonyl chlorides or fluorides are readily transformed. The synthesis of sulfonamides can be achieved from a wide range of precursors. For example, a redox-neutral palladium(II)-catalyzed process can convert alkenyl boronic acids into sulfinate intermediates, which can then be treated with N-based electrophiles in a one-pot, two-step sequence to yield sulfonamides. acs.org

A modular approach utilizing SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry allows for the synthesis of β-ketosulfonamides from simple ketones and amines. nih.gov This process involves the formation of an intermediate alkenyl sulfamate, which then undergoes a photomediated 1,3-rearrangement to yield the final product. nih.gov This method is noted for its mild conditions and tolerance of various functional groups, including alkenes and alkynes. nih.gov

Sulfonyl fluorides, particularly β-substituted ethenesulfonyl fluorides (ESFs), have emerged as highly valuable reagents in chemical biology and drug discovery. nih.govnih.gov These compounds can be synthesized from alkynyl sulfonyl fluorides and serve as hubs for diversification through nucleophilic substitution, often in the form of a Michael-type addition. nih.gov

A wide range of nucleophiles, including amines, thiols, and carbon-based nucleophiles, readily add to the electron-deficient double bond of ESF derivatives. nih.gov The reactivity of the sulfonyl fluoride "warhead" can be finely tuned by the electronic properties of the β-substituent, which exerts a "push-pull" effect on the electron density of the molecule. nih.gov This tunable reactivity is highly desirable for designing covalent inhibitors that can selectively target biological macromolecules. nih.gov The stability of the sulfonyl fluoride group is notable; it is resistant to reduction and hydrolysis under physiological conditions but reacts chemoselectively at the sulfur center when activated. nih.gov

| ESF Derivative | Nucleophile | Product Type | Significance |

|---|---|---|---|

| β-Aryl-ESF | Primary/Secondary Amine | β-Amino Ethenesulfonyl Fluoride | Rapid diversification, covalent warhead tuning |

| β-Aryl-ESF | Thiol | β-Thio Ethenesulfonyl Fluoride | Access to sulfur-linked derivatives |

| β-Alkyl-ESF | N,N-dipropargylamine | β-Amino Ethenesulfonyl Fluoride | Demonstrates reactivity of alkyl-substituted systems |

| β-Aryl-ESF | Isonipecotic acid | β-Amino Ethenesulfonyl Fluoride | Tolerance of carboxylic acid functionality |

Regio- and Stereochemical Control in Derivative Synthesis

Controlling the regio- and stereochemistry is paramount when transforming the alkyne group of this compound. The hydrosulfonylation of alkynes to produce vinyl sulfones is a key reaction where such control is critical.

The stereochemical outcome of hydrosulfonylation—yielding either the (E)- or (Z)-vinyl sulfone—can be directed by the choice of reagents and reaction conditions. A metal-free approach using sodium sulfinates or sulfinic acids can be tuned to produce either the thermodynamically stable E-isomer or the kinetically favored Z-isomer by varying the sulfonyl source and the use of acidic buffers. scilit.comresearchgate.net The formation of the Z-isomer is proposed to occur via a concerted termolecular AdE3 mechanism, while the E-isomer arises from a hydroxylallene intermediate. scilit.comresearchgate.net

Alternatively, transition metal catalysis offers powerful control. A manganese-catalyzed hydrosulfonylation of alkynes with sulfonyl chlorides provides excellent regio- and diastereoselectivity for the Z-vinyl sulfone product under mild conditions. rsc.org In contrast, visible-light-mediated isomerization can be employed to convert Z-isomers to the more stable E-isomers, providing a switchable strategy for stereodivergent synthesis. nih.gov This level of control is crucial as the geometry of the vinyl sulfone can significantly impact its biological activity and subsequent reactivity.

| Alkyne Type | Sulfonyl Source | Catalyst/Conditions | Major Product Isomer | Proposed Mechanism/Control |

|---|---|---|---|---|

| Electron-deficient | Sodium Sulfinate | Metal-free, acidic buffer | (Z)-Vinyl Sulfone | Kinetic control (AdE3 mechanism) |

| Electron-deficient | Sulfinic Acid | Metal-free | (E)-Vinyl Sulfone | Thermodynamic control |

| Unactivated | Sulfonyl Chloride | Manganese/Xantphos | (Z)-Vinyl Sulfone | Metalloradical pathway |

| Aryl-substituted | Sulfinic Acid | Visible light, Eosin Y | (E)-Vinyl Sulfone | Isomerization of kinetic (Z)-product |

Factors Influencing (E)/(Z) Stereoselectivity in Addition Reactions

The stereochemical outcome of addition reactions to the terminal alkyne of this compound and related compounds is highly dependent on the reaction conditions and the reagents employed. The ability to selectively generate either the (E) or (Z) isomer is crucial for the development of compounds with specific biological activities or material properties.

Several methodologies have been developed for the halosulfonylation and hydrosulfonylation of terminal alkynes, often with a high degree of stereocontrol. Iron-catalyzed reactions, for instance, have been shown to be highly effective in achieving (E)-selectivity. The iron-catalyzed chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides proceeds with 100% regio- and stereoselectivity to yield (E)-β-chlorovinylsulfones acs.org. Similarly, the use of sulfonylhydrazides as the sulfonyl source in the presence of an iron halide also results in the stereoselective formation of (E)-β-halo vinylsulfones nih.gov. The proposed mechanism for the iron-catalyzed reaction involves a bulky iron(III) chloride species that acts as the chlorine donor, leading to the observed high (E)-selectivity rsc.org.

Conversely, (Z)-selective halosulfonylation of terminal alkynes has been achieved using copper(I) halides with sulfonohydrazides as the sulfonylating agent rsc.org. Manganese-catalyzed hydrosulfonylation of alkynes with sulfonyl chlorides also provides a facile route to (Z)-vinyl sulfones rsc.org.

Furthermore, stereodivergent approaches have been developed that allow for the synthesis of either the (E) or (Z) isomer by tuning the reaction conditions. For aryl-substituted alkynes, a catalyst-free, kinetically controlled hydrosulfonylation can produce the thermodynamically less stable (Z)-vinyl sulfones. The corresponding (E)-vinyl sulfones can then be obtained through a visible light-mediated isomerization of the (Z)-isomer, representing a thermodynamically controlled process nih.gov. This switchable strategy offers significant flexibility in the synthesis of stereochemically defined vinyl sulfones nih.gov.

The following table summarizes various methods for the functionalization of terminal alkynes and the resulting stereoselectivity:

| Reaction Type | Catalyst/Reagents | Substrate Example | Product | Stereoselectivity |

| Chlorosulfonylation | Fe(acac)₂ / (p-Tol)₃P | Terminal Alkynes | (E)-β-chlorovinylsulfone | 100% (E) acs.orgrsc.org |

| Halosulfonylation | FeX₃ / TBHP | Terminal Alkynes | (E)-β-halovinylsulfone | High (E) nih.gov |

| Halosulfonylation | CuX (X = Cl, Br, I) | Terminal Alkynes | (Z)-β-halovinylsulfone | High (Z) rsc.org |

| Hydrosulfonylation | Mn catalyst / Xantphos | Alkynes | (Z)-vinyl sulfone | Excellent (Z) rsc.org |

| Hydrosulfonylation | Catalyst-free (kinetic) | Aryl-substituted alkynes | (Z)-vinyl sulfone | High (Z) nih.gov |

| Isomerization | Visible light / Eosin Y | (Z)-vinyl sulfone | (E)-vinyl sulfone | High (E) nih.gov |

TBHP = tert-butyl hydroperoxide; FeX₃ = Iron(III) halide; CuX = Copper(I) halide

Control of Regioselectivity in Alkyne Functionalizations

The regiochemical outcome of addition reactions to the terminal alkyne of a this compound scaffold is another critical aspect that can be controlled to generate specific constitutional isomers. The directing influence of the sulfonyl group and the choice of catalytic system are paramount in determining which carbon atom of the alkyne undergoes reaction.

In the context of halosulfonylation, the addition of the sulfonyl moiety and the halogen across the triple bond typically proceeds with high regioselectivity. For instance, in the iron-catalyzed chlorosulfonylation of terminal alkynes, the sulfonyl group adds to the internal carbon of the alkyne, while the chlorine atom adds to the terminal carbon acs.orgrsc.org. This regiochemical preference is also observed in the halosulfonylation of terminal alkynes using sulfonylhydrazides and iron halides nih.gov. These reactions are often described as proceeding via a Markovnikov-type addition, where the sulfonyl group acts as the nucleophilic part of the reagent rsc.org.

The control of regioselectivity is not limited to halosulfonylation. In other types of alkyne functionalization, the choice of ligands in the catalytic system can be used to direct the reaction to one of the two possible regioisomers. This principle of ligand-controlled regiodivergence, while demonstrated in other contexts such as the hydrocarboxylation of styrenes, provides a conceptual framework for developing new regioselective transformations of terminal alkynes like this compound acs.org.

The following table provides examples of regioselective functionalizations of terminal alkynes:

| Reaction Type | Catalyst/Reagents | Substrate Example | Regiochemical Outcome |

| Chlorosulfonylation | Fe(acac)₂ / (p-Tol)₃P | Terminal Alkynes | Sulfonyl group on internal carbon, Chlorine on terminal carbon acs.orgrsc.org |

| Halosulfonylation | FeX₃ / TBHP | Terminal Alkynes | Sulfonyl group on internal carbon, Halogen on terminal carbon nih.gov |

| Iodosulfonylation | TBHP / I₂ | (Hetero)aromatic terminal alkynes | Sulfonyl group on internal carbon, Iodine on terminal carbon rsc.org |

| Bromosulfonylation | CuBr / KBr | Terminal Alkynes | Sulfonyl group on internal carbon, Bromine on terminal carbon rsc.org |

TBHP = tert-butyl hydroperoxide; FeX₃ = Iron(III) halide

Computational and Theoretical Insights into Hex 5 Yne 1 Sulfonyl Benzene Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) serves as a powerful computational method to investigate the mechanisms of complex organic reactions. By calculating the electronic structure of molecules, DFT allows researchers to map out the potential energy surface of a reaction, identifying the most plausible pathways from reactants to products. This involves locating stable intermediates and, crucially, the high-energy transition states that connect them.

For reactions involving sulfonyl-containing alkynes, DFT calculations are instrumental in elucidating reaction mechanisms. For instance, in the copper-catalyzed reactions of sulfonyl azides with terminal alkynes, computational studies can distinguish between pathways leading to the formation of N-sulfonyltriazoles or those proceeding through ketenimine intermediates, which result in different final products like amides or amidines. The success of these methodologies often hinges on understanding the reactivity differences between radical intermediates, a task for which DFT is well-suited.

These computational investigations can model various reaction types, including cycloadditions, radical-mediated processes, and transition metal-catalyzed couplings. By comparing the calculated energy barriers of competing mechanisms, a favored reaction pathway can be determined, offering a detailed picture that complements and explains experimental observations.

Elucidation of Electronic and Steric Effects on Reactivity

The reactivity of a molecule is fundamentally governed by a combination of its electronic properties and three-dimensional shape (steric effects). DFT, often combined with analytical models like Activation Strain Model (ASM) or Natural Energy Decomposition Analysis (NEDA), provides a quantitative framework for dissecting these contributions. This approach allows for a nuanced understanding of how modifications to a molecule, such as the introduction of a sulfonyl group or incorporation into a cyclic structure, can fine-tune its reactivity.

In linear alkynes, the two sp-hybridized carbon atoms and their immediate substituents adopt a 180° bond angle. When an alkyne is incorporated into a small or medium-sized ring, this ideal geometry is distorted, leading to significant angle strain. This strain, which is the energy associated with the deformation from ideal bond angles, is a primary driver for the enhanced reactivity of cycloalkynes, most notably in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Computational studies can precisely quantify this geometric distortion and its energetic consequences. The deviation of the C-C≡C bond angle from 180° is directly correlated with the magnitude of the ring strain. Introducing heteroatoms, such as sulfur in a sulfonyl group, into the cycloalkyne ring can alter these properties. The longer C-S bonds and different bond angle preferences of the sulfonyl group can lead to a partial release of ring strain by allowing the alkyne to adopt a more linear geometry compared to an all-carbon analogue of the same ring size.

| Cycloalkyne | Calculated C-C≡C Bond Angles | Reference |

|---|---|---|

| Cyclooctyne (B158145) (COY) | ~158.5° | |

| Sila-cycloheptyne | ~159.6° | |

| Sulfonyl-containing cyclooctyne analogue | ~161° / 161° |

The sulfonyl group (–SO₂) in (Hex-5-yne-1-sulfonyl)benzene contains sulfur and oxygen heteroatoms that exert a profound electronic influence on the molecule. As a potent electron-withdrawing group, the sulfonyl moiety reduces the electron density of the nearby alkyne triple bond. This electronic perturbation is key to its reactivity.

DFT calculations can quantify this effect by analyzing molecular orbitals and charge distributions. The electron-withdrawing nature of the sulfonyl group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy makes the alkyne a better electrophile, enhancing its reactivity toward nucleophiles in reactions such as cycloadditions or Michael additions. This principle is a cornerstone in the design of reactive probes for chemical biology and materials science.

The nature of the transition state is critical to understanding a reaction's kinetics and its sensitivity to environmental factors like solvent. DFT calculations, coupled with methods like Natural Bond Orbital (NBO) analysis, can map the distribution of electron density and partial charges in the fleeting transition state structure.

For cycloaddition reactions involving analogues of this compound, particularly those with the sulfonyl group at a homopropargylic position (two bonds away from the alkyne), computations predict the formation of a more polar transition state. This increased polarity arises from the charge separation that develops between the reacting partners as they approach each other. A practical consequence of a polar transition state is that the reaction rate can often be accelerated by using polar solvents, which stabilize the transition state more than the ground-state reactants.

Energetic Profiles of Reaction Pathways (e.g., Free Energies of Activation)

A primary output of DFT studies on reaction mechanisms is the energetic profile, which plots the change in energy as reactants are converted into products. The most critical feature of this profile is the Gibbs free energy of activation (ΔG‡), which represents the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

The activation barrier can be deconstructed into two main components using the distortion/interaction model (also known as the activation strain model).

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their stable ground-state geometries into the geometries they adopt at the transition state.

Interaction Energy: The stabilizing energy released when the distorted reactant molecules interact in the transition state.

| Reactants | Reaction Type | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Phenyl azide (B81097) + Cyclononyne | 1,3-Dipolar Cycloaddition | 29.2 | |

| Phenyl azide + Cyclohexyne | 1,3-Dipolar Cycloaddition | 14.1 | |

| Diazoacetamide + Homopropargylic sulfonyl alkyne | Cycloaddition | ~18-20 | |

| Azidoacetamide + Homopropargylic sulfonyl alkyne | Cycloaddition | ~22-24 |

Confirmation and Validation of Proposed Mechanistic Frameworks

While DFT provides powerful theoretical predictions, a mechanistic framework is considered robust only when computational results are validated by experimental evidence. This synergy between theory and experiment is crucial for building a comprehensive and accurate understanding of a reaction.

Validation can be achieved in several ways:

Kinetics: Calculated activation free energies can be correlated with experimentally measured reaction rates. A model that accurately reproduces relative reaction rates for a series of substrates provides strong support for the proposed mechanism.

Selectivity: DFT calculations can predict the outcomes of reactions where multiple products are possible, such as regioselectivity or stereoselectivity. If the computationally predicted major product matches the experimentally observed major product, it lends high confidence to the theoretical model.

Intermediate Trapping: In some cases, intermediates predicted by DFT calculations can be experimentally trapped or observed spectroscopically, providing direct evidence for their existence on the reaction pathway.

Kinetic Isotope Effects (KIEs): The change in reaction rate upon isotopic substitution can be both measured experimentally and calculated computationally. Agreement between the two provides a sensitive probe of the transition state structure.

When computational predictions align well with experimental data, it provides strong confirmation of the proposed mechanistic framework, allowing for a deeper understanding and the rational design of new reactions and functional molecules.

Advanced Topics and Future Research Directions for Sulfonyl Alkynes

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of efficient catalytic systems is paramount to unlocking the full synthetic potential of sulfonyl alkynes. While various catalysts have been employed for reactions involving this class of compounds, significant opportunities exist for discovering novel systems that offer improved reactivity, enhanced selectivity, and broader substrate scope.

Future research in this area could focus on several key aspects. The design and application of bimetallic catalytic systems, for instance, may offer synergistic effects that are not achievable with single-metal catalysts. Similarly, the exploration of frustrated Lewis pairs (FLPs) could open new avenues for the activation of the alkyne C-C triple bond in (Hex-5-yne-1-sulfonyl)benzene, leading to novel transformations. Photocatalysis, employing either metal complexes or organic dyes, also presents a promising strategy for accessing unique reactivity under mild conditions.

A systematic investigation into the catalytic activity of various transition metals for specific transformations of this compound would be highly valuable. For example, in copper-catalyzed sulfonylation/cyclization reactions, the choice of ligand and copper salt can significantly influence the reaction outcome. A comparative study of different catalytic systems for a model reaction, such as the cyclization of an ortho-functionalized this compound derivative, could provide crucial insights for catalyst optimization.

Table 1: Comparison of Catalytic Systems for Sulfonylation of Alkynes

| Catalyst System | Sulfonyl Source | Alkyne Type | Key Advantages | Potential for this compound |

|---|---|---|---|---|

| CuCl/Me₂S | Sulfonyl chlorides | Terminal aryl alkynes | Good to excellent yields for (Z)-β-chlorovinyl sulfones | High potential for selective functionalization of the alkyne. |

| FeCl₃ | Arylsulfonyl hydrazides | Terminal (hetero)aromatic alkynes | High (E)-selectivity for β-halovinylsulfones | Could be explored for stereoselective additions. |

| Photocatalyst (e.g., Eosin Y) | Sulfonyl hydrazides | Terminal and internal alkynes | Metal-free, visible-light mediated, mild conditions | Green chemistry approach for various transformations. |

| Palladium/Copper Catalysis | Acetylenic sulfones | Terminal alkyne donors | High yield and stereoselectivity for enyne synthesis | Applicable for coupling reactions to build complex molecules. |

Investigation of New Radical Precursors and Their Application in Sulfonylation Pathways

Radical-mediated reactions offer a powerful tool for the functionalization of sulfonyl alkynes. The generation of sulfonyl radicals from various precursors has been a subject of intense research, leading to the development of diverse sulfonylation methods. However, the exploration of new radical precursors continues to be an active area of investigation, with the aim of improving reaction efficiency, expanding the scope of accessible transformations, and enhancing functional group tolerance.

N,N'-Disulfonylhydrazines have been identified as highly reactive precursors for sulfonyl radicals. acs.org Their application in the iodosulfonylation of alkynes, in combination with N-iodosuccinimide (NIS), has been demonstrated to be a rapid and efficient process. acs.org Another promising class of precursors is thiosulfonates, which can be tuned to act as sources of either thiyl or sulfonyl radicals, offering a degree of control over the reaction pathway. acs.org The development of redox-active radical precursors, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), has enabled the radical hydro-fluorosulfonylation of alkynes, yielding valuable alkenylsulfonyl fluoride (B91410) products with high Z-selectivity. prepchem.com

Future research focused on this compound could involve screening a variety of these and other novel radical precursors to assess their reactivity and selectivity in addition reactions across the alkyne. The development of photoredox-catalyzed methods for generating sulfonyl radicals from stable and readily available precursors would be particularly advantageous, aligning with the principles of green chemistry.

Table 2: Overview of Sulfonyl Radical Precursors and Their Applications

| Radical Precursor | Method of Generation | Application with Alkynes | Advantages |

|---|---|---|---|

| N,N'-Disulfonylhydrazines | Oxidation (e.g., with NIS) | Iodosulfonylation | High reactivity, rapid reactions. acs.org |

| Thiosulfonates | Computational prediction guided | Regio- and stereoselective synthesis of (E)-β-arylsulfonylvinyl sulfides | Tunable reactivity, mild conditions. acs.org |

| Sulfonyl hydrazides | Oxidation (e.g., with TBHP, BPO) | Halosulfonylation | Readily available and stable precursors. |

| Sodium Sulfinates | Electrochemical oxidation | Synthesis of alkynyl sulfones | Transition-metal-free, oxidant-free conditions. organic-chemistry.org |

| 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Redox-activation | Radical hydro-fluorosulfonylation | Access to valuable alkenylsulfonyl fluorides with high Z-selectivity. prepchem.com |

Development of Asymmetric Synthetic Methodologies Involving Sulfonyl Alkynes

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. While significant progress has been made in asymmetric catalysis, the development of enantioselective transformations involving sulfonyl alkynes remains a challenging yet highly rewarding research area.

A notable advancement in this field is the sequential palladium and copper-catalyzed strategy for the synthesis of chiral β-alkynyl sulfonyl derivatives. rsc.orgrsc.org This method involves a palladium-catalyzed cross-coupling to form an enyne, followed by a regio- and enantioselective copper-catalyzed conjugate reduction. rsc.orgrsc.org This approach has demonstrated high functional group tolerance and has been applied to the synthesis of complex molecules. rsc.orgrsc.org Another promising strategy involves the synergistic use of photoredox and cobalt catalysis for the asymmetric [3+2] annulation of N-sulfonyl ketimines and alkynes, leading to the synthesis of chiral spirocyclic sultams with high yields and enantioselectivity. organic-chemistry.org

Future research efforts could be directed towards expanding the portfolio of asymmetric reactions for sulfonyl alkynes like this compound. This could include the development of enantioselective cycloaddition reactions, conjugate additions of various nucleophiles, and asymmetric C-H functionalization of the hexynyl chain. The design of novel chiral ligands tailored for specific transformations will be crucial for achieving high levels of stereocontrol.

Detailed Mechanistic Studies of Emerging Reactivity Patterns and Unexpected Outcomes

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and the optimization of existing ones. The study of reactions involving sulfonyl alkynes often reveals complex and sometimes unexpected reactivity patterns that warrant detailed mechanistic investigation.

For example, in the copper-catalyzed three-component reactions of sulfonyl azides, terminal alkynes, and amines, a dichotomy in the product outcome is observed, leading to either 1,2,3-triazoles or amidines. nih.gov Mechanistic studies combining experimental data and computational analysis have been instrumental in elucidating the common pathway and the factors governing the product distribution. nih.gov Similarly, investigations into the halosulfonylation of alkynes have revealed the involvement of sulfonyl radical intermediates and have helped to explain the observed regio- and stereoselectivity under different catalytic systems.

For this compound, detailed mechanistic studies could be employed to understand its behavior in various transformations. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to probe reaction intermediates and transition states. Such studies would be particularly valuable for understanding unexpected reaction outcomes and for developing strategies to control product selectivity.

Design and Synthesis of Advanced Functional Materials Incorporating Alkynyl Sulfone Units

The unique electronic and structural features of the alkynyl sulfone moiety make it an attractive building block for the design and synthesis of advanced functional materials. The electron-withdrawing nature of the sulfone group can influence the electronic properties of conjugated systems, while the linear geometry of the alkyne can be exploited to create well-defined molecular architectures.

Acetylenic sulfones have been recognized for their importance in organic synthesis, drug discovery, polymer chemistry, and materials science. rsc.org They can serve as versatile reagents in SOMOphilic (Singly Occupied Molecular Orbital) alkynylation reactions, allowing for the construction of complex internal alkynes. rsc.orgrsc.org The incorporation of alkyne functionalities into polymers allows for post-polymerization modification via "click" chemistry, enabling the synthesis of materials with tailored properties.

Future research in this area could focus on the synthesis of novel polymers and oligomers containing the this compound unit. The properties of these materials, such as their thermal stability, optical and electronic properties, and self-assembly behavior, could be investigated. The terminal alkyne in this compound provides a handle for its incorporation into larger macromolecular structures, potentially leading to the development of new materials for applications in electronics, photonics, and sensing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Hex-5-yne-1-sulfonyl)benzene, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of benzene derivatives using sulfonyl chlorides. For example, coupling hex-5-yne-1-sulfonyl chloride with benzene under Friedel-Crafts conditions (using AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C) achieves moderate yields (~50–60%) . Optimization may include:

- Temperature control : Gradual warming to room temperature post-reaction minimizes side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.

- Catalyst screening : Alternative Lewis acids (e.g., FeCl₃) may reduce decomposition of sensitive alkyne groups .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H NMR shows distinct signals for the sulfonyl group (δ 7.5–8.0 ppm, aromatic protons) and the terminal alkyne (δ 2.5–3.0 ppm). ¹³C NMR confirms the sp-hybridized carbons (δ 70–85 ppm) .

- IR : Strong S=O stretches at 1150–1300 cm⁻¹ and C≡C stretches at 2100–2260 cm⁻¹ are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) using electron ionization (EI) identifies the molecular ion peak (e.g., [M]+· for C₁₂H₁₂O₂S) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride byproducts.

- Storage : Keep in a cool, dry place away from oxidizers; alkyne groups may react violently with strong acids/bases .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?